7,8-dimethyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one 7,8-dimethyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9637460
InChI: InChI=1S/C23H27N3O2/c1-17-3-4-21-20(15-22(27)28-23(21)18(17)2)16-26-13-11-25(12-14-26)10-7-19-5-8-24-9-6-19/h3-6,8-9,15H,7,10-14,16H2,1-2H3
SMILES: CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CCC4=CC=NC=C4)C
Molecular Formula: C23H27N3O2
Molecular Weight: 377.5 g/mol

7,8-dimethyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one

CAS No.:

Cat. No.: VC9637460

Molecular Formula: C23H27N3O2

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

7,8-dimethyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one -

Specification

Molecular Formula C23H27N3O2
Molecular Weight 377.5 g/mol
IUPAC Name 7,8-dimethyl-4-[[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methyl]chromen-2-one
Standard InChI InChI=1S/C23H27N3O2/c1-17-3-4-21-20(15-22(27)28-23(21)18(17)2)16-26-13-11-25(12-14-26)10-7-19-5-8-24-9-6-19/h3-6,8-9,15H,7,10-14,16H2,1-2H3
Standard InChI Key IFFYRBYJOGVPNU-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CCC4=CC=NC=C4)C
Canonical SMILES CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CCC4=CC=NC=C4)C

Introduction

The compound 7,8-dimethyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a complex organic molecule that incorporates several functional groups, including a chromenone (coumarin) ring, a piperazine ring, and a pyridine ring. This structure suggests potential biological activity, as similar compounds are often studied for their pharmacological properties.

Synthesis and Preparation

The synthesis of such a compound typically involves multiple steps, including:

  • Coumarin Synthesis: Formation of the chromenone ring.

  • Piperazine Attachment: Introduction of the piperazine moiety.

  • Pyridine Ethyl Linkage: Attachment of the pyridin-4-yl ethyl group to the piperazine.

Potential Biological Activities

Compounds with similar structures have been studied for various biological activities, including:

  • Pharmacological Effects: Piperazine and pyridine rings are common in drugs with neurological or cardiovascular effects.

  • Antimicrobial Activity: Chromenone derivatives have shown antimicrobial properties.

Research Findings

While specific research findings on 7,8-dimethyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one are not available, related compounds have been explored for their therapeutic potential. For instance, piperazine derivatives are known for their role in muscarinic receptor antagonism, which can be beneficial in treating neurological disorders .

Synthesis Steps

StepReaction TypeReagents
1Coumarin FormationSalicylaldehyde, Acetic Anhydride
2Piperazine AttachmentPiperazine, Alkylating Agent
3Pyridine Ethyl LinkagePyridin-4-yl Ethyl Halide

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